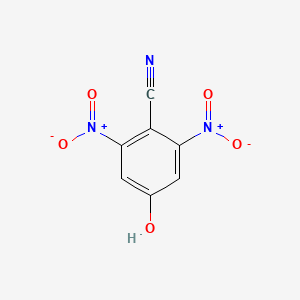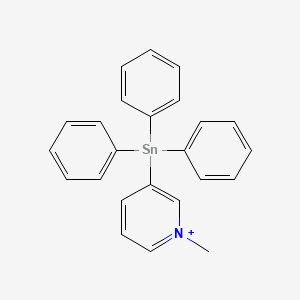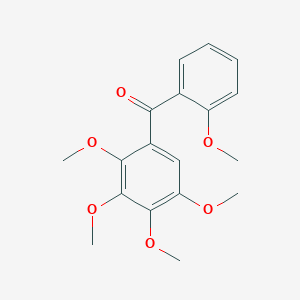
2-(2,2-Dipropoxyacetyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dipropoxyacetyl)thiophene is a heterocyclic compound containing a thiophene ring substituted with a 2,2-dipropoxyacetyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2,2-Dipropoxyacetyl)thiophene, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions. For instance, the Paal-Knorr synthesis involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(2,2-Dipropoxyacetyl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and sulfonated thiophenes.
科学的研究の応用
2-(2,2-Dipropoxyacetyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 2-(2,2-Dipropoxyacetyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the dipropoxyacetyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Similar Compounds
2-Acetylthiophene: A simpler thiophene derivative with an acetyl group.
2-Butylthiophene: Contains a butyl group instead of a dipropoxyacetyl group.
2-Octylthiophene: Features an octyl group, used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(2,2-Dipropoxyacetyl)thiophene is unique due to its dipropoxyacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other thiophene derivatives and may contribute to its specific applications in various fields .
特性
CAS番号 |
113311-41-4 |
|---|---|
分子式 |
C12H18O3S |
分子量 |
242.34 g/mol |
IUPAC名 |
2,2-dipropoxy-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H18O3S/c1-3-7-14-12(15-8-4-2)11(13)10-6-5-9-16-10/h5-6,9,12H,3-4,7-8H2,1-2H3 |
InChIキー |
CNUGDFBMFFQFEU-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C(=O)C1=CC=CS1)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)



![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
